molecular formula C18H13Cl2F6NO4 B2494644 N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 320418-35-7

N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2494644
CAS No.: 320418-35-7
M. Wt: 492.2
InChI Key: KQDPBTUXAMQILV-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and trifluoroethoxy groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 3,4-dichlorophenylmethanol through chlorination of phenol derivatives.

    Etherification: The dichlorophenylmethanol is then subjected to etherification with 2,2,2-trifluoroethanol under acidic conditions to form the intermediate 3,4-dichlorophenylmethoxy-2,2,2-trifluoroethane.

    Amidation: The final step involves the reaction of the intermediate with 2,5-dihydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trifluoroethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it into an amine under suitable conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of dichlorobenzoic acids.

    Reduction: Formation of dichloroaniline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical resistance or thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dichlorophenyl)methoxy]-2,5-dimethoxybenzamide
  • N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)aniline

Uniqueness

Compared to similar compounds, N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both dichlorophenyl and trifluoroethoxy groups, which confer distinct chemical properties such as increased hydrophobicity and stability. These features enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F6NO4/c19-13-3-1-10(5-14(13)20)7-31-27-16(28)12-6-11(29-8-17(21,22)23)2-4-15(12)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDPBTUXAMQILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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